(-)-Ketoconazole-d3 is an enantiomerically pure, stable isotope-labeled derivative of the CYP3A4 inhibitor and antifungal agent ketoconazole. Featuring a trideuterated acetyl group, this compound provides a +3 Da mass shift relative to its unlabeled counterpart, making it a functional internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Specifically representing the (2S,4R)-(-)-enantiomer (levoketoconazole), it possesses distinct stereoselective binding affinities and metabolic clearances compared to the (+)-enantiomer or the standard racemic mixture [1]. For procurement in pharmacokinetics (PK) and drug-drug interaction (DDI) modeling, this compound ensures high isotopic purity (≥99% deuterated forms) and eliminates the chiral confounding factors inherent to racemic standards .
Substituting (-)-Ketoconazole-d3 with racemic ketoconazole-d3 or unlabeled (-)-ketoconazole fundamentally compromises quantitative analytical workflows. In LC-MS/MS, the use of unlabeled (-)-ketoconazole fails to provide the necessary mass-to-charge (m/z) separation, leading to severe ion suppression and cross-talk with the analyte . Conversely, utilizing racemic ketoconazole-d3 in chiral PK or DDI studies introduces the (+)-enantiomer, which exhibits significantly different CYP3A4 inhibitory potencies and metabolic rates [1]. Because the enantiomers do not behave identically in biological matrices, employing a racemic internal standard for an enantioselective assay yields inaccurate recovery rates, skewed calibration curves, and flawed pharmacokinetic modeling [2].
The incorporation of three deuterium atoms on the acetyl group of (-)-Ketoconazole-d3 provides a critical +3 Da mass shift. In positive electrospray ionization (ESI+) LC-MS/MS, this shifts the precursor ion from m/z 531.15 (unlabeled) to m/z 534.17 (d3). This mass difference is sufficient to completely resolve the internal standard from the unlabeled analyte, preventing isotopic overlap and ensuring high-precision quantitation in complex biological matrices .
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | m/z 534.17 ([M+H]+) |
| Comparator Or Baseline | Unlabeled (-)-Ketoconazole (m/z 531.15) |
| Quantified Difference | +3 Da mass shift |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS |
A +3 Da mass shift is the minimum required to prevent isotopic cross-talk, making this specific deuterated standard essential for accurate mass spectrometry quantitation.
Ketoconazole's inhibition of CYP3A4 is highly stereoselective. In human liver microsomes using testosterone as a substrate, the (-)-enantiomer (baseline for (-)-Ketoconazole-d3) demonstrates an IC50 of 0.90 µM and a Ki of 0.17 µM. In contrast, the (+)-enantiomer exhibits a significantly weaker inhibitory effect, with an IC50 of 1.69 µM and a Ki of 0.92 µM [1]. This nearly two-fold difference in potency highlights the necessity of using the enantiopure standard when modeling stereospecific drug-drug interactions.
| Evidence Dimension | CYP3A4 Catalytic Inhibition (IC50 for testosterone) |
| Target Compound Data | 0.90 µM ((-)-enantiomer baseline) |
| Comparator Or Baseline | 1.69 µM ((+)-enantiomer) |
| Quantified Difference | 1.87-fold higher inhibition potency for the (-)-enantiomer |
| Conditions | Human liver microsomes, testosterone substrate |
Procuring the exact (-)-enantiomer standard prevents the underestimation or overestimation of CYP3A4 inhibition that occurs when using a racemic mixture.
The stereoselectivity of ketoconazole extends to other CYP3A4 substrates, such as alprazolam. The cis-2S,4R enantiomer ((-)-ketoconazole) is an exceptionally potent inhibitor of CYP3A4-catalyzed alprazolam metabolism, exhibiting an IC50 of 0.03 µM in recombinant CYP3A4 systems [1]. This distinct kinetic profile compared to other stereoisomers confirms that racemic mixtures cannot accurately represent the metabolic interference of the isolated (-)-enantiomer, necessitating the use of the specific (-)-d3 standard for targeted isotopic tracing.
| Evidence Dimension | CYP3A4 Catalytic Inhibition (IC50 for alprazolam) |
| Target Compound Data | 0.03 µM (cis-2S,4R enantiomer) |
| Comparator Or Baseline | Racemate and other enantiomers (variable, higher IC50s) |
| Quantified Difference | Highly specific nanomolar inhibition (0.03 µM) unique to the 2S,4R configuration |
| Conditions | Recombinant CYP3A4 in vitro system |
Provides precise kinetic baselines for DMPK researchers evaluating the specific metabolic pathways of levoketoconazole without chiral interference.
(-)-Ketoconazole-d3 is the required internal standard for quantifying levoketoconazole in plasma, urine, and tissue homogenates. Its +3 Da mass shift ensures baseline resolution from the unlabeled drug, while its enantiomeric purity guarantees identical chromatographic retention times and extraction recoveries on chiral stationary phases, unlike racemic internal standards .
In preclinical DDI modeling, researchers utilize this compound to trace the specific CYP3A4 inhibitory kinetics of the (-)-enantiomer. Because the (-)-enantiomer exhibits a nearly two-fold greater potency against testosterone hydroxylation compared to the (+)-enantiomer, the labeled enantiopure standard is crucial for accurate IC50 and Ki determinations in human liver microsomes [1].
Environmental analytical chemists employ (-)-Ketoconazole-d3 to quantify the chiral persistence of ketoconazole in wastewater and aquatic systems. The stable isotope label allows for precise isotope dilution calculations, while the enantiomeric specificity enables the tracking of stereoselective environmental degradation pathways that would be obscured by racemic standards [2].